Ethyl (1-methyl-1h-pyrazol-4-yl)glycinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
ethyl 2-[(1-methylpyrazol-4-yl)amino]acetate |
InChI |
InChI=1S/C8H13N3O2/c1-3-13-8(12)5-9-7-4-10-11(2)6-7/h4,6,9H,3,5H2,1-2H3 |
InChI Key |
VNWJZWDBCXAUNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=CN(N=C1)C |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure of N-(1-methyl-1H-pyrazol-4-yl)glycine ethyl ester
Technical Whitepaper: Structural Analysis and Synthetic Utility of N-(1-methyl-1H-pyrazol-4-yl)glycine ethyl ester
Executive Summary & Molecular Architecture
N-(1-methyl-1H-pyrazol-4-yl)glycine ethyl ester represents a critical intermediate in the synthesis of nitrogen-rich fused heterocycles. As a functionalized aminopyrazole, it serves as a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Janus kinase (JAK) and Bruton's tyrosine kinase (BTK) pathways).
Structurally, the molecule bridges a distinct aromatic heterocycle (1-methylpyrazole) with a flexible aliphatic tail (glycine ethyl ester). This duality allows it to participate in both
Molecular Identity
| Property | Specification |
| IUPAC Name | Ethyl N-(1-methyl-1H-pyrazol-4-yl)glycinate |
| Molecular Formula | C₈H₁₃N₃O₂ |
| Molecular Weight | 183.21 g/mol |
| SMILES | CCOC(=O)CNc1cn(C)nc1 |
| Core Moiety | 1-Methyl-1H-pyrazol-4-amine |
| Functional Group | Secondary Amine, Ester |
Synthetic Pathways & Process Optimization
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)glycine ethyl ester relies on the regioselective
Protocol: Alkylation Strategy
Objective: Mono-alkylation of 1-methyl-1H-pyrazol-4-amine with ethyl bromoacetate.
Reagents:
-
Substrate: 1-Methyl-1H-pyrazol-4-amine (1.0 equiv)
-
Alkylating Agent: Ethyl bromoacetate (1.05 equiv)
-
Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-pyrazol-4-amine (e.g., 10 mmol) in anhydrous MeCN (50 mL).
-
Base Addition: Add DIPEA (20 mmol) to the solution. Stir at room temperature for 10 minutes to ensure homogeneity.
-
Controlled Addition: Cool the reaction mixture to 0°C using an ice bath. Add ethyl bromoacetate (10.5 mmol) dropwise over 20 minutes. Note: Slow addition is critical to minimize the formation of the N,N-dialkylated byproduct.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to 60°C and stir for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water (
) and brine ( ). -
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient 0–50% EtOAc in Hexanes) to yield the target secondary amine as a pale yellow oil or low-melting solid.
Reaction Logic & Pathway Visualization
Figure 1: Synthetic workflow for the mono-alkylation of 4-aminopyrazole, highlighting the critical control point to avoid dialkylation.
Physicochemical Profiling
Understanding the physicochemical properties is essential for researchers using this compound for "scaffold hopping" or library generation. The pyrazole ring lowers the lipophilicity compared to phenyl analogs, improving the "drug-likeness" of the final molecules.
| Property | Value (Predicted/Observed) | Significance |
| LogP | ~0.5 – 0.8 | Moderate hydrophilicity; good membrane permeability potential. |
| pKa (Amine) | ~4.5 – 5.5 | The aniline-like nitrogen is less basic than aliphatic amines due to delocalization into the pyrazole ring. |
| H-Bond Donors | 1 (NH) | Critical for hinge-binding in kinase domains. |
| H-Bond Acceptors | 4 (N, O) | Interaction points for solvent or receptor side chains. |
| Topological Polar Surface Area (TPSA) | ~55 Ų | Well within the range for oral bioavailability (<140 Ų). |
Reactivity & Medicinal Chemistry Applications
The true value of N-(1-methyl-1H-pyrazol-4-yl)glycine ethyl ester lies in its versatility as a precursor. It undergoes two primary modes of reactivity utilized in drug discovery:[1]
-
Cyclization (Ring Closure): The ester and the secondary amine are positioned perfectly to react with electrophiles (like formamide, isocyanates, or ethoxymethylene malonates) to form fused bicyclic systems such as pyrazolo[4,3-b]pyrazines or dihydropteridines .
-
Peptide Coupling: Hydrolysis of the ethyl ester yields the free carboxylic acid, allowing the pyrazole moiety to be introduced into peptide chains as a non-natural amino acid (peptidomimetic).
Case Study: Synthesis of Pyrazolo-Fused Scaffolds
A common application is the reaction with formamide or triethyl orthoformate to close the ring, creating a bioisostere of the purine core found in ATP. This mimics the adenine ring, making these derivatives potent ATP-competitive kinase inhibitors.
Figure 2: Divergent synthetic utility of the title compound, leading to either peptidomimetics or fused heterocyclic kinase inhibitors.[2]
Analytical Characterization Standards
To validate the synthesis, the following spectroscopic signatures must be confirmed:
-
¹H NMR (400 MHz, CDCl₃):
- 7.30–7.10 (s, 2H, Pyrazole CH): Characteristic aromatic protons.
- 4.20 (q, 2H, O-CH₂ -CH₃): Quartet from the ethyl ester.
- 3.85 (s, 3H, N-CH₃ ): Strong singlet for the N-methyl group.
- 3.70 (s, 2H, N-CH₂ -CO): Singlet for the glycine methylene.
- 1.28 (t, 3H, O-CH₂-CH₃ ): Triplet for the terminal methyl.
-
Mass Spectrometry (ESI+):
-
Expected
.
-
References
-
Synthesis of Aminopyrazoles: Fustero, S., et al. "Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Letters, vol. 10, no. 4, 2008.
-
Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, vol. 9, 2009.
-
Pyrazolo-Pyrazine Formation: El-Borai, M. A., et al. "Synthesis and Anti-tumor Evaluation of Some New Pyrazolo[3,4-b]pyrazine Derivatives." European Journal of Medicinal Chemistry, vol. 48, 2012.
-
General Reactivity of 4-Aminopyrazoles: PubChem Compound Summary for CID 4770990 (1-methyl-1H-pyrazol-4-amine).
Sources
Engineering Potency: The Strategic Use of Pyrazole-Based Amino Acids in Modern Drug Discovery
Executive Summary
The integration of pyrazole moieties into amino acid backbones represents a sophisticated strategy in modern medicinal chemistry.[1] Unlike traditional bioisosteres, pyrazole-based amino acids (PAAs) offer a unique duality: they function as neutral, metabolically stable mimics of histidine and phenylalanine while simultaneously acting as rigid scaffolds for constraining peptide geometry. This guide details the structural rationale, synthetic pathways, and solid-phase peptide synthesis (SPPS) integration of PAAs, providing a roadmap for their application in peptidomimetics and fragment-based drug discovery (FBDD).[2]
Part 1: The Bioisosteric Rationale
The "Neutral Histidine" Paradigm
The imidazole side chain of Histidine (His) is a ubiquitous catalytic and binding element in proteins. However, its pKa (~6.0–6.[2]5) means it fluctuates between neutral and cationic states at physiological pH, which can be a liability for membrane permeability.
The pyrazole ring serves as a non-classical bioisostere for imidazole.
-
pKa Shift: Pyrazole has a pKa of ~2.[3]5. At physiological pH (7.4), it remains strictly neutral.[2] This eliminates the desolvation penalty associated with charged species crossing lipophilic membranes.
-
H-Bonding: Despite being neutral, the N2 nitrogen remains a potent hydrogen bond acceptor, while the N1-H (if unsubstituted) is a donor.
-
Metabolic Stability: Pyrazoles are generally more resistant to oxidative metabolism (CYP450) compared to electron-rich imidazoles and phenyl rings.[2]
Structural Classification
We categorize Pyrazole-based Amino Acids (PAAs) into two distinct architectural classes:
| Class | Structure Description | Function | Bioisosteric Target |
| Type A: Side-Chain Modified | Pyrazole attached to the | Side-chain interaction | Histidine, Tryptophan, Phenylalanine |
| Type B: Backbone Integrated | Pyrazole ring is part of the peptide backbone (e.g., 5-amino-pyrazole-4-carboxylic acid).[2] | Conformation constraint |
Part 2: Synthetic Methodologies
The primary challenge in PAA synthesis is regioselectivity . The pyrazole ring has two nitrogen atoms; controlling which one attaches to the amino acid linker is critical for defined pharmacology.
Decision Matrix: Synthetic Routes
The following diagram illustrates the logic flow for selecting a synthetic route based on the desired substitution pattern.
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on structural requirements.
Protocol: Synthesis of Fmoc-3-(1H-pyrazol-1-yl)-L-alanine
This building block (Type A) is the most versatile "Neutral Histidine" mimic.[2] The Mitsunobu reaction is the preferred route for laboratory-scale synthesis due to its stereochemical retention (via inversion of the serine hydroxyl) and high regioselectivity for the N1 position.
Reagents:
-
Fmoc-L-Ser-OMe (Starting material)[2]
-
Triphenylphosphine (
)[2] -
DIAD (Diisopropyl azodicarboxylate)[2]
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Preparation: Dissolve Fmoc-L-Ser-OMe (1.0 eq) and
(1.5 eq) in anhydrous THF under an inert Argon atmosphere. Cool the solution to 0°C. -
Activation: Add 1H-Pyrazole (1.2 eq) to the mixture.
-
Coupling: Add DIAD (1.5 eq) dropwise over 30 minutes. Critical: Maintain temperature at 0°C to prevent racemization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.[2]
-
Workup: Concentrate THF in vacuo. Redissolve residue in EtOAc and wash with saturated
and brine. -
Purification: Flash column chromatography (Silica gel). The triphenylphosphine oxide byproduct can be difficult to remove; a precipitation step with cold ether often helps before chromatography.
-
Hydrolysis (Ester Cleavage): Treat the methyl ester with LiOH (2.0 eq) in THF/H2O (3:1) at 0°C for 2 hours to yield the free acid Fmoc-3-(1H-pyrazol-1-yl)-L-alanine .[2]
Validation Criteria:
-
NMR: Distinct pyrazole protons (
7.5–7.8 ppm) and the -CH2 doublet.[2] -
Chiral HPLC: Enantiomeric excess (ee) must be >98% to ensure no racemization occurred during the Mitsunobu inversion.[2]
Part 3: Solid-Phase Peptide Synthesis (SPPS) Integration
Integrating pyrazole building blocks into SPPS requires modified protocols due to the steric bulk and potential coordination of the pyrazole nitrogens to coupling reagents.[2]
Coupling Protocol
Standard HBTU/DIEA protocols often result in incomplete coupling for steric pyrazole residues. We recommend the HATU/HOAt system.
| Parameter | Standard AA | Pyrazole AA Building Block |
| Coupling Reagent | HBTU (2.9 eq) | HATU (2.9 eq) + HOAt (3.0 eq) |
| Base | DIEA (6.0 eq) | Collidine (Sym-collidine) (Reduces racemization) |
| Time | 45 min | 2 x 60 min (Double Coupling) |
| Monitoring | Kaiser Test | Chloranil Test (More sensitive for secondary amines if N-alkylated) |
SPPS Workflow Diagram
Figure 2: Optimized SPPS cycle for incorporating sterically demanding pyrazole amino acids.
Part 4: Applications & Case Studies
Case Study: PrCP Inhibitors
Prolylcarboxypeptidase (PrCP) is a target for metabolic disorders.[2][6] Traditional inhibitors utilized amide bonds which were susceptible to hydrolysis.
-
Innovation: Researchers replaced the labile amide bond with a 1,4-disubstituted pyrazole ring (acting as a bioisostere for the trans-amide bond).[2]
-
Outcome: The pyrazole analog maintained nanomolar affinity (
) while increasing plasma half-life ( ) by >400% due to the elimination of the proteolytic cleavage site.[2]
Kinase Inhibitors (The "Hinge Binder")
While often not "amino acids" in the strict sense, the pyrazole moiety in drugs like Crizotinib functions analogously to an amino acid side chain within the ATP binding pocket.
-
Mechanism: The pyrazole N2 acts as a hydrogen bond acceptor for the hinge region backbone NH, mimicking the interaction of the Adenine ring of ATP.
-
Design Tip: When designing Type A PAAs for kinase targeting, positioning the pyrazole at the
-position (alanine derivative) allows the ring to extend into the hydrophobic pocket while the backbone makes canonical interactions.
Part 5: References
-
Bawazir, W. (2020).[2][7] A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry.
-
Pansare, S. V., et al. (1992).[10] Synthesis of N-Protected
-Amino Acids from N-(Benzyloxycarbonyl)-L-Serine via its -Lactone: N -(Benzyloxycarbonyl)- -(Pyrazol-1-yl)-L-Alanine.[2][10] Organic Syntheses, 70, 1.[10] -
Fustero, S., et al. (2011).[11] Recent Advances in the Synthesis of Pyrazoles: A Review. Chemistry – A European Journal (Cited via MDPI/Review Context).[2]
-
Rossi, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences.
-
[Link]
-
-
Gomez, L., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors.[2][6] Bioorganic & Medicinal Chemistry Letters.
-
[Link]
-
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 8. lifechemicals.com [lifechemicals.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. rsc.org [rsc.org]
The Therapeutic Potential of 4-Aminopyrazole Glycinate Scaffolds: A Privileged Core for Kinase Inhibition
An In-Depth Technical Guide
Abstract
The 4-aminopyrazole core is a well-established privileged scaffold in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions with the hinge region of protein kinases. This has led to the development of numerous potent and selective kinase inhibitors for a range of therapeutic areas, particularly in oncology and inflammation. This technical guide explores the therapeutic potential of 4-aminopyrazole scaffolds, with a specific focus on the strategic incorporation of a glycinate moiety. The addition of a glycinate group, either as an ester or other conjugate, represents a sophisticated strategy to modulate the physicochemical and pharmacokinetic properties of the parent molecule. This can enhance solubility, improve membrane permeability, or enable a prodrug approach for targeted drug delivery. Herein, we synthesize the current understanding of the 4-aminopyrazole core's mechanism of action, delve into its structure-activity relationships (SAR), and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds.
Introduction: The 4-Aminopyrazole Scaffold as a Cornerstone of Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[1][2] The development of small-molecule kinase inhibitors has revolutionized the treatment of these conditions. The 4-aminopyrazole nucleus has emerged as a highly successful pharmacophore in this domain.[1][3] Its key structural feature is the arrangement of a hydrogen bond donor (the exocyclic amino group) and a hydrogen bond acceptor (the N-2 of the pyrazole ring), which mimics the adenine portion of ATP and allows for strong, bidentate binding to the kinase hinge region.[4] This interaction serves as a critical anchor, providing a stable foundation for building highly potent and selective inhibitors.
1.1. The Rationale for Glycinate Functionalization
While the 4-aminopyrazole core provides a robust anchor, further optimization is often required to achieve desirable drug-like properties. The incorporation of an amino acid, such as glycine, can be a powerful strategy to this end. A "glycinate scaffold" can refer to the molecule as a whole, where the glycine unit is a key component of the pharmacophore or, more commonly, to a glycinate ester prodrug.
The primary motivations for creating a glycinate derivative include:
-
Improved Aqueous Solubility: The free amino group of the glycine moiety can be protonated at physiological pH, significantly increasing the water solubility of an otherwise lipophilic inhibitor. This is crucial for intravenous formulations and can improve absorption.
-
Prodrug Strategy: A glycinate ester can be designed to be stable until it is cleaved by endogenous esterases in the plasma or target tissues, releasing the active drug (often a carboxylic acid derivative). This can improve oral bioavailability by masking a polar group that would otherwise hinder absorption.
-
Modulation of Permeability: The zwitterionic nature of an amino acid can be exploited to fine-tune the molecule's ability to cross cellular membranes.
-
Targeted Delivery: In some cases, the glycine unit could potentially be recognized by amino acid transporters, although this is a more complex and less common strategy for this scaffold.
Mechanism of Action: Targeting the Kinase Hinge
The primary mechanism of action for most therapeutically relevant 4-aminopyrazole derivatives is the competitive inhibition of ATP binding to the active site of a target kinase.
2.1. Key Molecular Interactions
Docking studies and X-ray crystallography have consistently shown that the 4-aminopyrazole core orients itself to form two critical hydrogen bonds with the backbone of the kinase hinge region.[4]
-
The exocyclic 4-amino group acts as a hydrogen bond donor to a backbone carbonyl oxygen in the hinge.
-
The N2 nitrogen of the pyrazole ring acts as a hydrogen bond acceptor from a backbone N-H group in the hinge.
This bidentate interaction is highly conserved across many kinase families, which explains the broad utility of this scaffold. Selectivity for a specific kinase is then achieved by modifying the substituents at other positions of the pyrazole ring (N1, C3, and C5), which extend into more variable regions of the ATP-binding pocket, such as the solvent-exposed region and the hydrophobic back pocket.
Below is a diagram illustrating the core binding hypothesis of a 4-aminopyrazole scaffold within a generic kinase ATP-binding pocket.
Caption: Inhibition of the JAK-STAT signaling pathway.
3.2. Multi-Kinase Inhibition in Oncology
Beyond JAKs, 4-aminopyrazole derivatives have been designed to target a wide array of kinases implicated in cancer, such as:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation. [1]* Polo-Like Kinase 4 (PLK4): A master regulator of centriole duplication.
-
c-Jun N-terminal Kinase (JNK): Involved in stress response and apoptosis.
-
Fibroblast Growth Factor Receptors (FGFRs): Key drivers in various cancers.
The ability to tune the selectivity of these scaffolds allows for the development of both highly specific and multi-targeted inhibitors, depending on the therapeutic strategy.
Table 1: Representative 4-Aminopyrazole Derivatives and their Kinase Inhibitory Potency
| Compound ID | Target Kinase(s) | IC50 (nM) | Disease Area | Reference |
| 17m | JAK1 / JAK2 / JAK3 | 670 / 98 / 39 | Inflammation, Cancer | [2] |
| 3f | JAK1 / JAK2 / JAK3 | 3.4 / 2.2 / 3.5 | Cancer | N/A |
| SR-3576 | JNK3 | 7 | Neurological | N/A |
| Compound 6 | PLK4 | 760 | Cancer | N/A |
| Compound 19 | FGFR (mutant) | Single-digit nM | Cancer | N/A |
Note: The table presents data for the core 4-aminopyrazole scaffolds. The potency of a glycinate prodrug would depend on its conversion to the active form.
Synthesis and Methodologies
The synthesis of 4-aminopyrazole derivatives is well-established, often starting from β-ketonitriles or related precursors. The subsequent attachment of a glycinate moiety can be achieved through standard peptide coupling or esterification reactions.
4.1. General Synthetic Workflow
A plausible workflow for developing a 4-aminopyrazole glycinate prodrug is outlined below.
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review [unige.iris.cineca.it]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Protocol for hydrolysis of ethyl (1-methyl-1H-pyrazol-4-yl)glycinate to free acid
This Application Note is designed for researchers in medicinal chemistry and process development. It details the optimized protocol for the hydrolysis of ethyl (1-methyl-1H-pyrazol-4-yl)glycinate to its corresponding free acid form.
The protocol prioritizes the isolation of the product as the hydrochloride salt , which is generally more stable, crystalline, and suitable for downstream coupling reactions than the zwitterionic free base.
Executive Summary & Chemical Context[1][2][3][4][5][6]
Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate is a non-natural amino acid ester used as a building block in the synthesis of bioactive peptides and peptidomimetics. The pyrazole moiety serves as a bioisostere for phenyl or heteroaryl rings, offering unique hydrogen-bonding capabilities and metabolic stability profiles.
The hydrolysis of this ester presents a specific challenge common to polar amino acid derivatives: isolation . While the saponification reaction itself is straightforward, the resulting product is a highly water-soluble zwitterion (or salt), making traditional extraction with organic solvents ineffective.
Chemical Structure & Properties[4][6][7]
| Component | Chemical Entity | Key Property |
| Substrate | Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate | Lipophilic ester, soluble in THF/EtOH. |
| Product | (1-Methyl-1H-pyrazol-4-yl)glycine | Zwitterionic amino acid. High water solubility. |
| Target Form | Hydrochloride Salt | Stable solid, handled easily in peptide coupling. |
| pKa Values | Carboxylic Acid: ~2.1 | Amphoteric nature necessitates precise pH control. |
Experimental Workflow Diagram
The following flowchart outlines the decision pathways and critical steps for the hydrolysis and isolation process.
Figure 1: Decision tree for the hydrolysis and isolation of pyrazole-based amino acids.
Detailed Protocol
Materials & Reagents[2][3][4][5][6]
-
Substrate: Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate (1.0 equiv).
-
Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv). Note: LiOH is preferred over NaOH for amino acid esters to minimize racemization risk, although racemization is generally slow at RT.
-
Solvent: Tetrahydrofuran (THF) and Deionized Water (1:1 ratio).
-
Acid: 1M Hydrochloric Acid (HCl) or 4M HCl in Dioxane.
Step-by-Step Procedure
Phase 1: Saponification
-
Preparation: In a round-bottom flask, dissolve the ethyl ester (1.0 equiv) in THF (
). -
Addition: Add an equal volume of water to the flask. The solution may become cloudy; this is normal.
-
Base Hydrolysis: Add solid LiOH·H₂O (2.5 equiv) in one portion.
-
Reaction: Stir the mixture vigorously at room temperature (
).-
Timeframe: Typically complete within 2–4 hours.
-
Monitoring: Check by LCMS or TLC (System: 10% MeOH in DCM + 1% NH
OH). The ester spot ( ) should disappear, and a baseline spot (acid) should appear. -
LCMS Confirmation: Look for the product mass (
for [M+H] ) and the disappearance of the ethyl ester ( ).
-
Phase 2: Workup & Isolation (Crucial Step)
Do not attempt a standard aqueous/organic extraction (e.g., DCM/Water). The amino acid product will remain in the aqueous phase and be lost.
Option A: Isolation as Hydrochloride Salt (Recommended)
-
Concentration: Evaporate the THF under reduced pressure (rotary evaporator,
). You will be left with an aqueous solution containing the lithium carboxylate of the product. -
Acidification: Cool the aqueous residue to
(ice bath). Carefully add 1M HCl dropwise until the pH reaches ~2.0.-
Observation: No precipitate may form due to high solubility. This is expected.
-
-
Lyophilization: Freeze the aqueous solution and lyophilize (freeze-dry) overnight.
-
Result: A white powder consisting of the Amino Acid·HCl salt mixed with LiCl (Lithium Chloride).
-
-
Desalting (Purification):
-
Suspend the crude solid in a minimal amount of absolute ethanol or isopropanol . The amino acid HCl salt is often soluble in hot ethanol, while LiCl is sparingly soluble (though LiCl does have some solubility in EtOH, isopropanol is better for discrimination).
-
Alternative (Best Purity): Dissolve the crude solid in a minimum volume of water and load onto a Dowex 50WX8 (H+ form) cation exchange column.
-
Wash with water (removes LiCl and anions).
-
Elute with 1M NH
OH (releases the free zwitterion). -
Concentrate the ammonia eluate, redissolve in water, add 1.0 equiv HCl, and lyophilize to get the pure HCl salt.
-
-
Option B: Isolation as Free Zwitterion (Isoelectric Precipitation)
-
Follow steps 1-2 from Option A, but adjust pH carefully to the Isoelectric Point (pI) , which is estimated to be pH 6.0–6.5 .
-
Stir at
for 1 hour. -
Add cold Ethanol (3x volume) to induce precipitation of the zwitterion.
-
Filter the white solid and wash with cold ether.
Quantitative Data & Validation Standards
| Parameter | Specification | Notes |
| Yield | > 85% | Losses usually occur during desalting, not hydrolysis. |
| Purity (HPLC) | > 95% | Monitor at 210 nm and 254 nm. |
| 1H NMR (D2O) | The | |
| Appearance | White to Off-White Solid | Hygroscopic if LiCl is present. |
Troubleshooting Guide
Issue: Product is a sticky oil / Hygroscopic
-
Cause: Presence of inorganic salts (LiCl) or residual water.
-
Solution: The product is an amino acid salt and is naturally hygroscopic. Store in a desiccator. To remove LiCl, use the Dowex 50W ion exchange method described in Phase 2.
Issue: Incomplete Hydrolysis
-
Cause: Steric hindrance (unlikely for glycine derivatives) or insufficient solubility.
-
Solution: Warm the reaction to
. Ensure THF is present to solubilize the starting ester.
Issue: Racemization
-
Context: If the starting material was a single enantiomer (e.g., L-isomer).
-
Prevention: Keep reaction temperature below
. Use LiOH (weaker base cation effect) rather than KOH. Avoid over-acidification if not necessary.
References
- General Hydrolysis of Amino Acid Esters: Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard protocols for ester cleavage).
- Pyrazole Amino Acid Synthesis: Elguero, J., et al. "Pyrazoles as drugs: facts and fantasies." Journal of Medicinal Chemistry. (Context on pyrazole stability).
-
Ion Exchange Purification
-
Bio-Rad Laboratories. "Guide to Ion Exchange Chromatography."
-
-
Property Data
-
PubChem.[1] "Compound Summary for Pyrazole Derivatives."
-
(Note: Specific literature on "ethyl (1-methyl-1H-pyrazol-4-yl)glycinate" is sparse; this protocol is derived from standard validated methodologies for
Sources
Application Note: High-Efficiency Peptide Coupling Strategies for N-(1-methyl-1H-pyrazol-4-yl)glycine
This Application Note is designed for researchers and drug development professionals specializing in peptidomimetic synthesis. It addresses the specific challenges of incorporating N-(1-methyl-1H-pyrazol-4-yl)glycine (hereafter referred to as N-Py-Gly ) into peptide backbones.
Executive Summary
The incorporation of N-heteroaryl amino acids like N-(1-methyl-1H-pyrazol-4-yl)glycine is a potent strategy for constraining peptide conformation and improving proteolytic stability.[1][2] However, this building block presents a dual synthetic challenge:
-
Electronic Deactivation: The
-amino group is directly bonded to the pyrazole ring, rendering it an N-heteroaryl amine (analogous to an aniline).[2] Its nucleophilicity is significantly lower than that of standard alkyl amines.[1][2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Steric Hindrance: The 1-methyl-pyrazole moiety creates significant steric bulk around the nucleophilic center, impeding the approach of activated acyl donors.[1][2]
This guide provides optimized protocols to overcome these barriers, focusing on in situ acid chloride generation and high-activity phosphonium/uronium activation .[1][2]
Chemical Profile & Mechanistic Challenges[3][4][5]
Understanding the electronic landscape of N-Py-Gly is prerequisite to successful coupling.[1][2]
| Feature | Property | Synthetic Implication |
| N-Terminus Type | N-Heteroaryl (Aniline-like) | Low Nucleophilicity: |
| Steric Environment | Bulky Heterocycle | Kinetic Barrier: Requires high-temperature or microwave assistance to drive reaction to completion.[1][2] |
| Solubility | Moderate (Polar Aromatic) | Aggregation: The pyrazole ring can induce |
| Side Reactions | Slow Acylation | Guanidinylation: Slow reaction with uronium salts (HATU/HBTU) increases risk of the amine reacting with the coupling reagent itself (capping the chain). |
Visualizing the Challenge
The following diagram illustrates the electronic deactivation and the required activation energy threshold.
Figure 1: The kinetic barrier in coupling to N-heteroaryl glycines requires overcoming both steric hindrance and low nucleophilicity.[3][4]
Experimental Protocols
Protocol A: Coupling TO the N-Terminus of N-Py-Gly
Scenario: You have a resin-bound peptide ending in N-Py-Gly, and you need to attach the next amino acid (Fmoc-AA-OH). Critical Warning: Standard Kaiser tests are ineffective for N-substituted amines.[1] Use the Chloranil Test or micro-cleavage LC-MS for monitoring.[1][2]
Method A1: The "Gold Standard" – In Situ Acid Chloride (BTC)
For the most difficult couplings, converting the incoming amino acid to an acid chloride using Bis(trichloromethyl)carbonate (BTC/Triphosgene) is the most robust method.
Reagents:
-
BTC (Bis(trichloromethyl)carbonate) (1.65 equiv)
-
2,4,6-Collidine (14.0 equiv)
-
Solvent: Anhydrous THF or DCM (Acid chlorides are stable in these; avoid DMF during activation).[1]
Step-by-Step:
-
Pre-activation: In a dry vial, dissolve Fmoc-AA-OH (5 equiv) and BTC (1.65 equiv) in anhydrous THF under Nitrogen/Argon.
-
Base Addition: Add Collidine (14 equiv) dropwise.[1][2] A white precipitate (collidinium chloride) will form.[1][2] Stir for 1–2 minutes.
-
Coupling: Add the resulting suspension directly to the resin (swollen in DCM or THF).
-
Reaction: Agitate for 1 hour at room temperature or 20 mins at 50°C (Microwave).
-
Wash: DCM (3x), DMF (3x).
Method A2: High-Activity Phosphonium (PyAOP)
If acid chlorides are too harsh for your protecting groups (e.g., Trt, Boc), use PyAOP. It is superior to HATU for N-methyl/N-aryl amines because it avoids guanidinium formation.[1][2]
Reagents:
-
PyAOP (4.0 equiv)
-
DIEA (8.0 equiv)
-
HOAt (4.0 equiv) - Optional but recommended for racemization suppression.[1][2]
Step-by-Step:
-
Dissolution: Dissolve Fmoc-AA-OH, PyAOP, and HOAt in NMP (N-methylpyrrolidone).
-
Activation: Add DIEA immediately before adding to the resin.[1][2] (Do not pre-activate for >30 seconds).[1][2]
-
Coupling: Add to resin.
-
Microwave Conditions: Heat to 75°C for 20 minutes (Power: 25-30W). Note: For Cys/His, limit temp to 50°C.
-
Double Coupling: This step is mandatory.[1][2] Repeat the coupling with fresh reagents.
Protocol B: Coupling N-Py-Gly ONTO the Peptide Chain
Scenario: You are adding N-Py-Gly-OH to the growing peptide chain. This is less challenging than Protocol A but requires care to prevent racemization of the previous amino acid if the activation is too slow.[1][2]
Recommended Reagent: COMU or HATU .[1][2]
Step-by-Step:
-
Reagents: N-Py-Gly-OH (3.0 equiv), HATU (2.9 equiv), DIEA (6.0 equiv).[1][2]
-
Solvent: DMF/NMP (1:1).
-
Activation: Mix Amino Acid and HATU in solvent. Add DIEA. Shake for 10 seconds.
-
Coupling: Add to resin immediately.
-
Time: 45 minutes at Room Temperature. (Microwave not strictly necessary but speeds up process).[1][2]
Troubleshooting & Optimization Logic
Use this decision tree to select the correct protocol based on your specific sequence difficulty.
Figure 2: Decision matrix for coupling amino acids to the deactivated N-Py-Gly amine.
Summary of Critical Parameters
| Parameter | Recommendation | Rationale |
| Solvent | NMP or DCM/DMF (1:1) | NMP swells resin better and solubilizes aggregates common with aromatic peptides.[1][2] |
| Base | Collidine (for BTC) or DIEA (for PyAOP) | Collidine is non-nucleophilic and buffers the HCl generated by BTC without quenching the acid chloride. |
| Monitoring | Chloranil Test | Kaiser test (ninhydrin) requires a primary amine.[1][2] N-Py-Gly is a secondary/heteroaryl amine and will not react with ninhydrin.[1][2] |
| Capping | Aggressive (Ac2O + DIEA + catalytic DMAP) | Unreacted N-Py-Gly is hard to cap due to low nucleophilicity.[1][2] DMAP is essential here.[1][2][5] |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[2] Chemical Reviews, 111(11), 6557–6602. Link
-
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1][2] Tetrahedron Letters, 31(2), 205-208. (Foundational work on Phosphonium reagents like PyAOP).[1][2][6] Link
-
Góngora-Benítez, M., et al. (2013). Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide.[1][2] Biopolymers, 100(5), 492-500. (Demonstrates utility of Chloranil test). Link
-
Falb, E., et al. (1999). Bis(trichloromethyl)carbonate in peptide synthesis: A convenient method for the preparation of acid chlorides. Journal of Peptide Research, 53, 507. (Protocol for BTC activation). Link
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
Sources
Application Note: Accelerated Synthesis of Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate Derivatives via Microwave Irradiation
Introduction: The Convergence of Medicinal Chemistry and Green Synthesis
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1] Its prevalence stems from its versatile biological activities, which encompass antimicrobial, anticancer, and antiviral properties.[1] The synthesis of novel pyrazole derivatives, particularly those incorporating amino acid moieties like glycinates, is a critical endeavor for drug discovery professionals seeking to expand chemical space and identify new therapeutic leads.
However, traditional synthetic methods often rely on prolonged reaction times, high energy consumption, and the use of hazardous solvents, posing challenges to efficiency and sustainability.[2] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[3] By utilizing microwave irradiation, MAOS facilitates rapid, uniform, and selective heating of reaction mixtures, leading to dramatic accelerations in reaction rates, improved yields, and enhanced product purity.[4][5][6] This approach not only shortens development timelines but also aligns with modern principles of environmental stewardship by reducing energy usage and solvent waste.[2]
This application note provides a comprehensive, field-proven guide for the two-step, microwave-assisted synthesis of ethyl (1-methyl-1H-pyrazol-4-yl)glycinate, a valuable building block for pharmaceutical research. We will detail the protocols for the synthesis of the key intermediate, 1-methyl-1H-pyrazole-4-carbaldehyde, and its subsequent conversion to the target glycinate derivative, offering insights into the causality behind the experimental design.
The Principle of Microwave-Assisted Synthesis
Conventional heating relies on conduction and convection, where heat is transferred slowly and inefficiently from an external source through the vessel walls to the reaction medium. In contrast, microwave synthesis employs dielectric heating.[7] The mechanism involves the direct interaction of microwave radiation with polar molecules or ions within the reaction mixture.[8][9]
Two primary mechanisms are responsible for this energy transfer:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates molecular friction, resulting in rapid and uniform heating throughout the bulk of the solution.[6][7][8]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. Collisions between these moving ions generate heat. This mechanism is particularly effective in reactions involving ionic species.[9]
This direct energy transfer is incredibly fast, occurring in nanoseconds, which is faster than the rate of molecular relaxation.[8] This can lead to localized superheating and non-equilibrium temperature conditions that dramatically accelerate reaction kinetics, often enabling reactions to complete in minutes instead of hours.[8][10]
Overall Synthetic Pathway
The synthesis is designed as a robust two-step process, optimized for microwave-assisted execution. First, the pyrazole core is functionalized via a Vilsmeier-Haack formylation to install the necessary aldehyde group. Second, this intermediate undergoes a microwave-accelerated Strecker-type reaction in ethanol to directly yield the target ethyl glycinate derivative.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. ajrconline.org [ajrconline.org]
- 4. ijrpas.com [ijrpas.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate
Welcome to the technical support center for the synthesis of ethyl (1-methyl-1H-pyrazol-4-yl)glycinate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. Pyrazole derivatives are central to numerous pharmacologically active compounds, and robust synthetic routes are critical for successful research and development campaigns.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.
Core Synthetic Strategies
The synthesis of ethyl (1-methyl-1H-pyrazol-4-yl)glycinate typically involves the formation of a carbon-carbon bond at the C4 position of the pyrazole ring. The C4 position can be less reactive than other positions on the heterocycle, making catalyst and reagent selection crucial.[3] We will explore two primary and reliable synthetic strategies.
Caption: Primary synthetic pathways to the target compound.
Troubleshooting Guide & Diagnostics
This section addresses specific issues that may arise during the synthesis, focusing on the palladium-catalyzed cross-coupling route, which is often favored for its modularity and functional group tolerance.
Section 1: Issues in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)
Q1: My Suzuki-Miyaura coupling reaction shows low or no conversion to the desired product. What are the most common causes and how can I fix them?
A1: Low conversion in Suzuki-Miyaura cross-coupling is a frequent issue, often traceable to the catalyst system, reagents, or reaction conditions. Here is a breakdown of potential causes and solutions:
-
Catalyst Inactivation: The Palladium(0) active species is susceptible to oxidative degradation.
-
Causality: Insufficiently deoxygenated solvent or reagents can oxidize the Pd(0) catalyst, halting the catalytic cycle.
-
Solution: Ensure rigorous deoxygenation of your solvent (e.g., by sparging with argon or nitrogen for 30-60 minutes) and perform the reaction under a positive pressure of an inert atmosphere.
-
-
Incorrect Choice of Ligand/Catalyst: The ligand plays a critical role in stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[4] The choice is highly substrate-dependent.
-
Causality: For an electron-rich heterocycle like pyrazole, electron-rich, bulky phosphine ligands are often required to promote the key steps of the catalytic cycle.
-
Solution: If using a standard catalyst like Pd(PPh₃)₄ fails, switch to a more robust system. Buchwald-type ligands such as XPhos or SPhos, often used with a palladium source like Pd₂(dba)₃, are excellent choices for challenging heterocyclic couplings.[5][6]
-
-
Base Incompatibility or Insufficient Strength: The base is essential for the transmetalation step.
-
Causality: An inappropriate base may be too weak, have poor solubility in the reaction medium, or cause degradation of starting materials.
-
Solution: Sodium carbonate (Na₂CO₃) is a common choice, but for difficult couplings, stronger or more soluble bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) can dramatically improve yields.[7] The base should be finely powdered to maximize surface area.
-
-
Protodeborylation of the Boronic Ester: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.
-
Causality: This is often caused by residual water and an insufficiently strong base, particularly at elevated temperatures.
-
Solution: Use anhydrous solvents and reagents. Sometimes, using a less aqueous solvent system (e.g., toluene with a minimal amount of water) can help. Ensure the chosen base is strong enough to facilitate transmetalation efficiently, which outcompetes protodeborylation.
-
Q2: I am observing a significant amount of homocoupling of my pyrazole-boronic acid derivative. How can I suppress this side reaction?
A2: Homocoupling of boronic acids or their esters to form bipyrazoles is a known side reaction, often catalyzed by the palladium species in the presence of an oxidant (like trace oxygen).[1]
-
Causality: The mechanism can involve an oxidative pathway. If the transmetalation or reductive elimination steps are slow, the palladium intermediate has more time to participate in side reactions.
-
Solutions:
-
Strictly Anaerobic Conditions: As with general catalyst inactivation, rigorously exclude oxygen from your reaction setup.
-
Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid derivative relative to the halopyrazole. Avoid using a large excess, as this can favor homocoupling.
-
Ligand Choice: Certain ligands can favor the desired cross-coupling pathway. Experiment with different phosphine ligands to find one that accelerates the reductive elimination step.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.
-
Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to confirm the C4 regiochemistry of my substituted pyrazole?
A1: Confirming the regiochemistry is critical. The most powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D NMR.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. For a 1-methyl-4-substituted pyrazole, you should observe a correlation from the N-methyl protons to the C5 carbon, and from the C5-H proton to the C4 and C3 carbons. This pattern unambiguously confirms the substitution pattern.
-
NOE (Nuclear Overhauser Effect): An NOE experiment can show through-space correlations. For example, you would expect to see an NOE correlation between the N-methyl protons and the C5-H proton.
Q2: Are there specific safety concerns when working with palladium catalysts and their ligands?
A2: Yes. While palladium itself has relatively low toxicity, many palladium salts and catalysts can be irritants. The primary concern is often the phosphine ligands.
-
Phosphine Ligands: Many, especially trialkylphosphines, are pyrophoric (ignite spontaneously in air) and toxic. Bulky biarylphosphine ligands (e.g., XPhos, SPhos) are generally air-stable solids but should still be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Disposal: Palladium-containing waste is typically classified as heavy metal waste and must be disposed of according to institutional and local environmental regulations.
Q3: Can microwave-assisted heating improve my reaction?
A3: Absolutely. Microwave synthesis is an excellent technique for optimizing pyrazole functionalization reactions.[8]
-
Benefits: Microwave heating can dramatically reduce reaction times (from hours to minutes), improve yields by minimizing side product formation, and enhance reproducibility. The rapid, uniform heating often allows access to reaction temperatures that are difficult to maintain with a traditional oil bath.
-
Considerations: Use sealed vessels designed for microwave chemistry. Solvent choice is important; use high-boiling polar solvents like DMF, NMP, or dioxane. Be aware that pressure will build up in the sealed vessel.
Data & Protocols
Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Halopyrazoles
| Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| Pd(PPh₃)₄ (5 mol%) | (Internal) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 - 100 | 60-85% | [7] |
| Pd₂(dba)₃ (2.5 mol%) | XPhos | K₃PO₄ | Toluene | 100 - 110 | 75-95% | [6] |
| XPhos Pd G2 (2-5 mol%) | (Internal) | K₂CO₃ | Ethanol/H₂O | 80 - 100 | 80-98% | [6] |
| PdCl₂(dppf) (3 mol%) | (Internal) | K₂CO₃ | Dioxane | 110 | 70-90% | [9] |
Yields are highly dependent on the specific substrates being coupled.
Protocol: Synthesis of Ethyl (1-methyl-1H-pyrazol-4-yl)acetate via Suzuki-Miyaura Coupling
This protocol for a closely related analogue illustrates the general principles that can be adapted for the synthesis of the target ethyl glycinate derivative by selecting the appropriate boronic ester.
Materials:
-
4-Bromo-1-methyl-1H-pyrazole (1.0 mmol, 161 mg)
-
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acetic acid ethyl ester (1.2 mmol, 274 mg)
-
XPhos Pd G2 (0.03 mmol, 23.5 mg)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 424 mg)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Deionized Water (0.5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-bromo-1-methyl-1H-pyrazole, the boronic ester, XPhos Pd G2, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane and water to the vessel.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (10 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product.
References
- BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
- Google Patents. (CN110698506A). Synthesis method of pyrazole-4-boronic acid pinacol ester.
- Organic & Biomolecular Chemistry.
- BenchChem. (2026). 4-Pyrazoleboronic Acid Pinacol Ester: A Versatile Building Block in Organic Synthesis.
- Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- The Journal of Organic Chemistry. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates.
- ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids.
- Molecules. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. MDPI.
- Rutgers University. (2017).
- Google Patents. (CN114380853A). Preparation method of 4-pyrazole boronic acid pinacol ester.
- ResearchGate. Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction.
- The Royal Society of Chemistry. Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O.
- Wikipedia.
- Beilstein Journals. (2011). Amines as key building blocks in Pd-assisted multicomponent processes.
- Sigma-Aldrich. 1-Boc-pyrazole-4-boronic acid pinacol ester 97%.
- RASAYAN Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
- World Journal of Pharmaceutical Research. (2022).
- Acta Crystallographica Section E. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
Preventing ester hydrolysis during pyrazole functionalization
A Guide to Preventing Ester Hydrolysis During Synthesis
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ester stability during the functionalization of pyrazole scaffolds. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven troubleshooting strategies to help you navigate this common synthetic hurdle.
Frequently Asked Questions (FAQs)
Q1: Why is my ester hydrolyzing during pyrazole N-alkylation?
This is the most common issue researchers face. The problem arises from a direct conflict in reaction conditions. To functionalize the pyrazole nitrogen, you typically need a base to deprotonate the N-H group (pKa ≈ 14.2), making it nucleophilic.[1] However, many common bases, especially strong hydroxide bases like NaOH or KOH, are potent nucleophiles that readily attack the electrophilic carbonyl carbon of the ester.
This unwanted side reaction, known as saponification or base-mediated hydrolysis, cleaves the ester bond to form a carboxylate salt and an alcohol.[2] This process is generally irreversible under basic conditions because the resulting carboxylic acid is immediately deprotonated by the base to form a stable carboxylate salt, driving the equilibrium away from the ester.[2][3]
The core of the problem is illustrated below:
Q2: How do I select a base that will deprotonate my pyrazole but not hydrolyze my ester?
The key is to choose a base that is strong enough to deprotonate the pyrazole's N-H but is non-nucleophilic and does not introduce hydroxide ions. The ideal base should have a conjugate acid with a pKa slightly higher than that of the pyrazole.
Key considerations:
-
Steric Hindrance: Bulky, non-nucleophilic bases are often too sterically hindered to attack the ester carbonyl.
-
Hydroxide-Free: Avoid hydroxide-containing bases (NaOH, KOH, LiOH) and alkoxides in the presence of water.
-
Carbonate Bases: Inorganic carbonate bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. They are sufficiently basic, especially in polar aprotic solvents like DMF or DMSO, to deprotonate the pyrazole without causing significant hydrolysis.[4]
The table below summarizes common bases and their suitability for this transformation.
| Base | pKa of Conjugate Acid | Typical Solvent | Suitability for Ester-Containing Pyrazoles | Causality & Comments |
| NaOH, KOH | ~15.7 (H₂O) | Water, Alcohols | Poor | Highly nucleophilic (OH⁻); rapidly hydrolyzes esters via saponification.[2] |
| NaH | ~36 (H₂) | THF, DMF | Good to Excellent | A very strong, non-nucleophilic base. Deprotonates the pyrazole quickly. The only byproduct is H₂ gas. Requires anhydrous conditions.[4][5] |
| K₂CO₃ | ~10.3 (H₂CO₃) | DMF, Acetonitrile | Excellent | A moderately strong, non-nucleophilic base. Widely used for selective N1-alkylation and is a reliable starting point.[4] |
| Cs₂CO₃ | ~10.3 (H₂CO₃) | DMF, Acetonitrile | Excellent | Similar to K₂CO₃ but often provides better results due to higher solubility of its salts, which can accelerate the reaction.[4] |
| DIPEA, Et₃N | ~10.7, ~10.7 | DCM, THF | Fair to Poor | Organic amine bases. Often not strong enough for complete pyrazole deprotonation, leading to slow or incomplete reactions. Can sometimes be effective for highly activated systems. |
Q3: Are there methods to functionalize the pyrazole nitrogen without using any base at all?
Yes, several powerful methods bypass the need for a base entirely, thus eliminating the primary cause of ester hydrolysis. These are often the best solution when working with highly sensitive substrates.
-
Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD) to activate a primary or secondary alcohol, which is then attacked by the pyrazole N-H acting as the nucleophile.[6][7] It is highly effective for generating N-alkyl pyrazoles from alcohols with an inversion of stereochemistry at the alcohol carbon.[6][8]
-
Acid-Catalyzed Alkylation: This less common but effective strategy uses a Brønsted acid catalyst with trichloroacetimidates as the alkylating agents.[9][10] It proceeds under mild, acidic conditions that are fully compatible with ester functionalities.[9]
Troubleshooting Guide: Low Yields and Complex Mixtures
If your reaction is producing a mixture of the desired product and the hydrolyzed carboxylic acid, use this guide to diagnose and solve the issue.
Alternative Protocols & Advanced Strategies
Protocol 1: N-Alkylation using Potassium Carbonate (A Milder Base)
This protocol is a robust starting point for most ester-containing pyrazole substrates.
Materials:
-
Ester-containing pyrazole (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 - 2.0 eq), finely ground
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq) and potassium carbonate (1.5 eq).[4]
-
Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise to the suspension.
-
Stir the reaction at room temperature for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x volume of DMF).
-
Combine the organic extracts, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Base-Free N-Alkylation via the Mitsunobu Reaction
This method is ideal for sensitive substrates or when using an alcohol as the alkylating partner.[6]
Materials:
-
Ester-containing pyrazole (1.2 eq)
-
Primary or secondary alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the pyrazole (1.2 eq), alcohol (1.0 eq), and PPh₃ (1.5 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.[11]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the DIAD or DEAD (1.5 eq) dropwise over 10-15 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is often observed.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified directly by column chromatography. The triphenylphosphine oxide byproduct can sometimes be challenging to separate, but careful chromatography (often with a hexane/ethyl acetate eluent system) will yield the pure product.
Strategy 3: Orthogonal Protecting Group Approach
For extremely challenging syntheses, a more strategic approach is to change the ester itself to one that is stable under basic conditions. This is known as an orthogonal protection strategy .[12][13] You protect the carboxylic acid with a group that can be removed under conditions that won't affect other parts of your molecule.
A tert-butyl (t-butyl) ester is an excellent choice. It is stable to the basic conditions needed for N-alkylation but can be easily removed later with a strong acid like trifluoroacetic acid (TFA), which will not harm the pyrazole ring.[14][15]
| Ester Type | Protecting Group | Formation | Cleavage Conditions | Stability to Base (for N-Alkylation) |
| Standard Ester | Methyl, Ethyl | Fischer Esterification | Acid or Base Hydrolysis | Labile |
| Benzyl Ester | Benzyl (Bn) | Benzyl alcohol, acid | Hydrogenolysis (H₂, Pd/C) | Stable |
| t-Butyl Ester | tert-Butyl (t-Bu) | Isobutylene, acid cat. | Strong Acid (TFA) | Excellent |
Workflow:
-
Protect: Start with the pyrazole-carboxylic acid and convert it to a pyrazole-t-butyl ester.
-
Functionalize: Perform the N-alkylation reaction using your preferred base (e.g., K₂CO₃ or NaH). The t-butyl ester will remain intact.
-
Deprotect: After successful N-alkylation, remove the t-butyl group with neat TFA or a solution of TFA in dichloromethane (DCM) at room temperature to reveal the final pyrazole-carboxylic acid product.
This strategic approach provides maximum chemical flexibility and is a hallmark of robust synthetic design in complex molecule synthesis.[16]
References
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted. The Organic Chemistry Tutor. [Link]
-
Hydrolysis of Esters. University of Calgary. [Link]
-
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. [Link]
-
Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Protecting group. Wikipedia. [Link]
-
Why does hydrolysis of Ethyl Acetate with NaOH have a second order reaction while with HCL it has a first order reaction? Quora. [Link]
-
Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). SSRG International Journals. [Link]
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. [Link]
-
What happen when ethyle acetate react with sodium hydroxide? What type of reaction take place? Filo. [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Protecting Groups. University of Illinois. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
-
A Review on Synthesis and Therapeutic potential of Pyrazole. IJRASET. [Link]
-
Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Protection and deprotection. Willingdon College. [Link]
-
Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Figshare. [Link]
-
Diazoles & diazines: properties, syntheses & reactivity. University of Liverpool. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Kinetic study of hydrolysis of ethyl acetate using caustic soda. BUE Scholar. [Link]
-
Kinetic Study of Saponification Reaction of Ethyl Acetate with Sodium Hydroxide in Batch Reactor. Austin Publishing Group. [Link]
-
Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Protecting Groups. IIT Bombay. [Link]
-
Mitsunobu reaction. Wikipedia. [Link]
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. LinkedIn. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis. JOCPR. [Link]
-
Mitsunobu reaction. Organic Synthesis. [Link]
-
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. [Link]
-
Mitsunobu Reaction in My Chemistry. [Link]
-
Mitsunobu Reaction. Chemistry Steps. [Link]
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. ResearchGate. [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. Protective Groups [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. learninglink.oup.com [learninglink.oup.com]
- 16. jocpr.com [jocpr.com]
Technical Support Center: Strategies for Removing Unreacted 4-Amino-1-Methylpyrazole
Welcome to the technical support guide for the effective removal of unreacted 4-amino-1-methylpyrazole from reaction mixtures. This document is designed for researchers, chemists, and process development professionals who encounter this common purification challenge. Our goal is to move beyond simple protocols and provide a framework for making informed decisions based on the chemical principles governing separation science. We will explore the causality behind why certain methods are chosen and equip you with the knowledge to troubleshoot your specific system.
Understanding the Challenge: Properties of 4-Amino-1-Methylpyrazole
Before selecting a purification strategy, it is critical to understand the physicochemical properties of the impurity you are trying to remove. 4-Amino-1-methylpyrazole is a heterocyclic primary amine. Its key characteristic, which we will repeatedly exploit, is the basicity of the 4-amino group.
| Property | Value | Source |
| Molecular Formula | C₄H₇N₃ | [1][2] |
| Molecular Weight | 97.12 g/mol | [1][2] |
| Form | Liquid | [2] |
| Density | ~1.141 g/mL at 25 °C | [2] |
| Boiling Point | 45-80 °C at 760 mmHg | [2] |
| Predicted LogP | -0.4 | [3] |
| Predicted Basic pKa | ~3.65 (for a structurally similar compound) | [4] |
The negative LogP value indicates high polarity, and the pKa suggests it is a weak base, readily protonated by aqueous acids.[3][4] These two properties are the foundation of our purification strategies.
Purification Strategy Decision Guide
The optimal purification method depends entirely on the properties of your desired product. This decision tree provides a logical workflow for selecting the most appropriate technique.
Caption: Decision workflow for selecting a purification method.
Frequently Asked Questions & Troubleshooting
Q1: My product is neutral and stable. What is the most direct way to remove the amine?
For neutral, acid-stable organic compounds, the most efficient method is a chemically-active liquid-liquid extraction, commonly known as an acid wash.[5][6]
The Principle (Causality): This technique leverages the basicity of the 4-amino-1-methylpyrazole. By washing your organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the amine is protonated. This forms a water-soluble ammonium salt. The salt partitions into the aqueous phase, which can then be physically separated and discarded, leaving your neutral product in the organic layer.[7][8]
-
Dilution: Dilute your crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). Dichloromethane can also be used, but be aware it is denser than water and may promote emulsion formation.[9]
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Wash: Add an equal volume of 1M aqueous HCl. Stopper the funnel, invert, and vent immediately to release any pressure. Shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer.
-
Repeat: Repeat the wash (Step 3 & 4) one or two more times to ensure complete removal of the amine. You can check the organic layer by TLC to confirm the absence of the starting material spot.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated aqueous NaCl) to remove bulk water.[5][6]
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Troubleshooting:
-
Emulsion Formation: If the layers do not separate cleanly, add a small amount of brine and swirl gently. Letting the funnel stand for a longer period can also help. In stubborn cases, filtering the entire mixture through a pad of Celite can break the emulsion.
Q2: My product is acid-sensitive or is also a base. An acid wash is not an option. What should I do?
When an acid wash is incompatible with your product, you must rely on separation techniques that exploit other property differences, such as polarity or specific reactivity. The primary methods are column chromatography and the use of scavenger resins.
Q3: How can I effectively separate 4-amino-1-methylpyrazole using column chromatography?
Column chromatography separates compounds based on their differential adsorption to a stationary phase.[10] Since 4-amino-1-methylpyrazole is a polar compound, this property can be used to achieve separation.
The Principle (Causality):
-
Normal-Phase (Silica Gel): Silica gel is polar and acidic. Polar compounds like our amine will interact strongly with the silica and elute more slowly (lower Rf). Non-polar products will elute faster. However, the basicity of the amine can cause it to streak or "tail" on the acidic silica. This can be suppressed by adding a small amount of a basic modifier, like triethylamine, to the mobile phase.[11]
-
Reverse-Phase (C18): The stationary phase is non-polar (C18-functionalized silica). Polar compounds have weak interactions and elute quickly, while non-polar compounds are retained longer. This is an excellent choice if your product is significantly less polar than the amine.[10][12]
| Chromatography Mode | Stationary Phase | Typical Mobile Phase | Notes |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate gradient | A classic choice for many organic compounds.[10] |
| Dichloromethane/Methanol gradient | For more polar products. | ||
| Add 0.1-1% Triethylamine (Et₃N) | Crucial for basic compounds to prevent tailing and improve peak shape.[11] | ||
| Reverse-Phase | C18 Silica | Acetonitrile/Water gradient | A versatile system for a wide range of polarities.[12][13] |
| Add 0.1% Formic Acid or TFA | Acid modifiers can improve peak shape for pyrazole-type compounds.[12][13] |
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Find a mobile phase that gives good separation between your product and the 4-amino-1-methylpyrazole spot (aim for a ΔRf > 0.2). Remember to add ~0.5% triethylamine to your TLC solvent jar.
-
Column Packing: Pack a column with silica gel as a slurry in your initial, low-polarity mobile phase.[10]
-
Sample Loading: Dissolve your crude mixture in a minimal amount of solvent. For best results, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading).[10]
-
Elution: Begin eluting with your mobile phase, gradually increasing the polarity if a gradient is required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Q4: I need a non-chromatographic method for an acid-sensitive product. What are my options?
If your product is a solid and has different solubility properties than the liquid amine, recrystallization is a powerful option.[14] Alternatively, for a more active approach, scavenger resins are an elegant solution.[15][16]
The Principle (Causality - Recrystallization): This method relies on the differential solubility of your product and the impurity in a given solvent at different temperatures.[17][18] The ideal scenario is to find a solvent where your product is highly soluble when hot but poorly soluble when cold, while the 4-amino-1-methylpyrazole remains soluble even at low temperatures. Upon cooling, your pure product will crystallize out, leaving the impurity behind in the "mother liquor".[14]
-
Solvent Selection: This is the most critical step.[17] Test small amounts of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or solvent pairs like ethanol/water). The goal is to find a system where the solid dissolves when boiling but crystallizes upon cooling to room temperature or 0 °C.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude material in the minimum amount of boiling solvent required for complete dissolution.[18]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[19] Subsequently, you can place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[19][20]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the impurities.
-
Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven, to remove all residual solvent.
Q5: What are scavenger resins, and how can they simplify my purification?
Scavenger resins are solid-supported reagents designed to react selectively with and covalently bind to certain classes of molecules, effectively removing them from solution by simple filtration.[16] This is an exceptionally clean and efficient workup method, especially in parallel synthesis.[15]
The Principle (Causality): For a primary amine like 4-amino-1-methylpyrazole, resins functionalized with electrophilic groups are highly effective.[15][16] The resin acts as an immobilized reactant that "scavenges" the excess amine. Because the resin is a solid, it and the bound impurity are removed by simple filtration, leaving your desired product in the solution.
| Resin Type | Reactive Group | Reaction | Use Case | Source |
| Isocyanate Resin | -N=C=O | Forms a urea linkage | Highly reactive, scavenges primary and secondary amines. | [15][21] |
| Aldehyde Resin | -CHO | Forms an imine linkage (Schiff base) | Good for selectively scavenging primary amines. | [15][21] |
| Sulfonic Acid Resin | -SO₃H | Forms an ammonium salt (non-covalent) | Strong cation exchanger, scavenges most amines via acid-base interaction. | [21] |
-
Choose the Resin: Select a resin based on the reactivity required (e.g., Isocyanate resin for high reactivity).
-
Stoichiometry: Add the scavenger resin to your filtered reaction mixture. Typically, a 2-5 fold molar excess relative to the amount of unreacted amine is used to ensure complete removal.
-
Incubation: Gently agitate the mixture (stir or shake) at room temperature. Reaction times can vary from 1 to 24 hours, depending on the resin and substrate. Monitor the reaction by TLC or LCMS to determine when the starting amine is gone.
-
Filtration: Filter the mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of the reaction solvent to recover any product that may be non-specifically adsorbed.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain your purified product.
References
- Benchchem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
- University of York. (n.d.). Chemically-active extraction. Chemistry Teaching Labs.
- SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column.
- (n.d.). Recrystallization.
- Booth, R. J., & Hodges, J. C. (n.d.). Covalent Scavengers for Primary and Secondary Amines. Synlett.
- (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- ResearchGate. (n.d.). Covalent Scavengers for Primary and Secondary Amines.
- (n.d.). Acid-Base Extraction.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- ACS Omega. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- Supra sciences. (n.d.). Solid-Supported Scavengers.
- (n.d.). Recrystallization1.
- PMC. (n.d.). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases.
- IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Wired Chemist. (n.d.). Recrystallization.
- ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- PubMed. (n.d.). Trapping of reactive intermediates from the nitrosation of primary amines by a new type of scavenger reagent.
- MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide.
- UCT Science. (n.d.). SOP: CRYSTALLIZATION.
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- Santa Cruz Biotechnology. (n.d.). 1-methyl-1H-pyrazol-4-amine | CAS 69843-13-6.
- EPA. (2025, October 15). methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Properties.
- Sigma-Aldrich. (n.d.). 4-Amino-1-methylpyrazole 95 69843-13-6.
- Sigma-Aldrich. (n.d.). 4-Amino-1-methylpyrazole 95 69843-13-6.
- PubChem. (n.d.). 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990.
Sources
- 1. 1-methyl-1H-pyrazol-4-amine | CAS 69843-13-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 4-Amino-1-methylpyrazole 95 69843-13-6 [sigmaaldrich.com]
- 3. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. magritek.com [magritek.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. ijcpa.in [ijcpa.in]
- 14. rubingroup.org [rubingroup.org]
- 15. thieme-connect.com [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. Recrystallization [wiredchemist.com]
- 19. science.uct.ac.za [science.uct.ac.za]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. suprasciences.com [suprasciences.com]
Technical Support Center: Stability & Handling of Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate is a critical unnatural amino acid building block, frequently employed in the synthesis of kinase inhibitors and peptidomimetics. Its structure features a pyrazole ring attached to the
While the 1-methyl substitution on the pyrazole ring prevents ring tautomerization (enhancing stability compared to naked pyrazoles), the molecule exhibits significant instability under basic conditions . This instability manifests through three competing pathways:
-
Saponification (Desired): Hydrolysis of the ester to the carboxylic acid.[1]
-
Racemization (Undesired): Deprotonation of the acidic
-proton, leading to loss of optical purity. -
Diketopiperazine (DKP) Formation (Undesired): If the amine is unprotected, rapid dimerization and cyclization occur.
This guide provides troubleshooting workflows and validated protocols to navigate these stability challenges.
The Mechanism of Instability (Visualized)
The following diagram illustrates the competing reaction pathways when this molecule is exposed to base (e.g., NaOH, LiOH,
Figure 1: Competing reaction pathways under basic conditions. Red paths indicate chirality loss; Grey paths indicate chemical degradation.
Troubleshooting Guide (FAQs)
Issue 1: Loss of Enantiomeric Excess (ee%)
User Question: "I hydrolyzed the ethyl ester using 1N NaOH in MeOH at room temperature. The reaction went to completion, but my ee% dropped from >99% to 78%. Why?"
Technical Diagnosis:
You have triggered base-catalyzed racemization . The
Corrective Action:
-
Switch Base: Use Lithium Hydroxide (LiOH) instead of NaOH. Lithium coordinates with the carbonyl oxygen and the amine (chelation), which stabilizes the tetrahedral intermediate and disfavors enolization [1].
-
Lower Temperature: Conduct the reaction at 0°C . Racemization has a higher activation energy than hydrolysis; cooling suppresses the side reaction.
-
Use Enzymatic Hydrolysis: If chemical methods fail, use Pig Liver Esterase (PLE) or CAL-B (Protocol B).
Issue 2: Unexpected Mass Peak [2M - 2EtOH]
User Question: "I am seeing a new peak in LCMS that corresponds to twice the mass of my starting material minus two ethanol molecules. It is not acidic."
Technical Diagnosis:
This is Diketopiperazine (DKP) formation .[2][3] If your starting material has a free amine (unprotected
Corrective Action:
-
Protect the Amine: Ensure the amine is Boc- or Cbz-protected before exposing the ester to base.
-
Dilution: If you must work with the free amine, perform the reaction at high dilution (<0.05 M) to disfavor intermolecular dimerization.
-
Avoid Heating: Never heat a free-amino ester in base.
Issue 3: Low Yield with in DMF
User Question: "I tried using potassium carbonate in DMF to be 'mild', but the reaction is sluggish and dirty."
Technical Diagnosis: Carbonate bases in aprotic solvents (DMF) are poor nucleophiles for hydrolysis but excellent bases for deprotonation. You are likely promoting racemization or elimination without effectively hydrolyzing the ester. Hydrolysis requires water.
Corrective Action: Switch to a THF/Water system (Protocol A). Water is the nucleophile; the solvent must be miscible with water to allow the hydroxide ion to attack the ester.
Validated Experimental Protocols
Protocol A: Chelation-Controlled Chemical Hydrolysis
Best for: Boc-protected analogs or robust substrates requiring chemical scalability.
Rationale: Lithium ions (
| Parameter | Specification |
| Reagent | Lithium Hydroxide Monohydrate ( |
| Equivalents | 1.1 to 1.2 eq. |
| Solvent System | THF : Water (3:1 v/v) |
| Concentration | 0.1 M |
| Temperature | 0°C (Ice bath) |
Step-by-Step:
-
Dissolve ethyl (1-methyl-1H-pyrazol-4-yl)glycinate (1.0 eq) in THF.
-
Cool the solution to 0°C.
-
Dropwise add a solution of LiOH (1.2 eq) in water. Do not add solid LiOH directly.
-
Monitor by TLC/LCMS. Reaction typically completes in 2–4 hours.
-
Quench: Carefully acidify to pH 4–5 using 1N HCl (cold) to prevent acid-catalyzed racemization or decarboxylation.
-
Extract immediately with EtOAc.
Protocol B: Enzymatic Hydrolysis (The "Gold Standard")
Best for: Chiral substrates where >99% ee retention is mandatory.
Rationale: Hydrolase enzymes like Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) operate at neutral pH (7.0–7.5), completely avoiding the basic conditions that cause racemization [4].
| Parameter | Specification |
| Catalyst | PLE (Sigma) or Immobilized CAL-B (Novozym 435) |
| Loading | 10–50% w/w relative to substrate |
| Buffer | Phosphate Buffer (pH 7.2, 0.1 M) |
| Co-solvent | DMSO or Acetone (max 10% v/v) |
| Temperature | 25°C |
Step-by-Step:
-
Suspend the ester in Phosphate Buffer (pH 7.2). If insoluble, add 5–10% acetone.
-
Add the enzyme (PLE or CAL-B beads).
-
Stir gently at 25°C.
-
Maintain pH at 7.2 by automatic titration with dilute NaOH (pH-stat) or check periodically.
-
Upon completion, filter off the enzyme (if immobilized) or extract directly.
Decision Matrix
Use this logic flow to select the appropriate protocol for your specific derivative.
Figure 2: Decision tree for selecting the hydrolysis method.
References
-
LiOH Specificity: Title: Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Source: PMC (National Institutes of Health). URL:[Link] Relevance: Discusses the comparative efficacy of LiOH vs NaOH in preventing side reactions during amino ester hydrolysis.
-
DKP Formation: Title: Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. Source: ACS Omega. URL:[Link] Relevance: Details the autocatalytic nature of DKP formation under basic conditions for amino acid esters.
-
Base Hydrolysis Mechanism: Title: Basic Hydrolysis of Esters (Saponification).[1] Source: Master Organic Chemistry. URL:[Link] Relevance: foundational mechanism for the tetrahedral intermediate and irreversibility of the carboxylate formation.
-
Enzymatic Stability: Title: Synthesis, Chemical and Enzymatic Hydrolysis of Amino Acid Ester Prodrugs. Source: PMC (National Institutes of Health). URL:[Link] Relevance: Validates the use of enzymatic methods for sensitive glycine ester derivatives to avoid chemical degradation.
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate
For researchers and professionals in the field of drug development and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of ethyl (1-methyl-1H-pyrazol-4-yl)glycinate, a molecule of interest in medicinal chemistry. By comparing its expected spectral features with those of analogous compounds, we offer a framework for the confident characterization of this and similar molecular scaffolds.
The Structural Landscape: Predicting the ¹H NMR Spectrum
Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate presents a unique combination of a substituted pyrazole ring and an amino acid ester moiety. A detailed examination of its structure allows for a robust prediction of its ¹H NMR spectrum, which we will then use as a basis for comparison with experimental data from related molecules.
A key feature of this molecule is the presence of several distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum. The expected signals are as follows:
-
Ethyl Ester Protons: This group will give rise to two signals: a quartet corresponding to the methylene protons (-CH₂-) and a triplet for the terminal methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet is due to coupling with the two adjacent methylene protons.
-
Glycine α-Proton: The proton on the carbon adjacent to the nitrogen and the carbonyl group (-CH-) is expected to appear as a singlet, as it has no adjacent non-equivalent protons to couple with.
-
N-Methyl Protons: The methyl group attached to the pyrazole nitrogen (-NCH₃) will also appear as a singlet.
-
Pyrazole Ring Protons: The two protons on the pyrazole ring are in different chemical environments and are expected to appear as two distinct singlets.
The following diagram illustrates the predicted proton assignments for ethyl (1-methyl-1H-pyrazol-4-yl)glycinate.
Caption: A simplified workflow for ¹H NMR spectroscopy.
By adhering to this comprehensive guide, researchers can confidently predict, acquire, and interpret the ¹H NMR spectrum of ethyl (1-methyl-1H-pyrazol-4-yl)glycinate and its analogs, ensuring the structural integrity of their synthesized compounds.
References
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
University of Leicester. NMR Sample Preparation. [Link]
-
Michigan State University. Sample Preparation - Max T. Rogers NMR. [Link]
-
JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
- Bolchi, C., Roda, G., & Pallavicini, M. (2019). ¹H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric excess of amino acid benzyl esters. Magnetic Resonance in Chemistry, 57(11), 896-902.
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
University of Calgary. Chemical shifts. [Link]
- Bull, S. D., et al. (2011). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
-
California State Polytechnic University, Pomona. ¹H NMR Chemical Shifts. [Link]
-
Optional. R,S-N-(6-ethyl-o-tolyl)alanine - Optional[¹H NMR]. [Link]
-
American Chemical Society. NMR Guidelines for ACS Journals. [Link]
-
Open Library Publishing Platform. 29.9 ¹H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
- Fulmer, G. R., et al. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
ChemHelp ASAP. chemical shift and ppm values in 1H NMR spectroscopy. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
-
ResearchGate. ¹H NMR spectrum of 1‐ethyl‐5‐methyl‐3‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole. [Link]
-
NIST. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
Comparative Bioactivity Guide: Pyrazole Glycinates vs. Phenyl Glycinates
The follows below. This document is structured to serve as an advanced technical resource for drug discovery scientists, focusing on the strategic implications of bioisosteric replacement.
Executive Summary & Strategic Rationale
In the optimization of lead compounds, the replacement of a phenyl ring with a heteroaromatic cycle is a classic bioisosteric strategy. This guide analyzes the specific transition from N-phenylglycinates (aniline-derived amino acids) to N-pyrazolyl glycinates (heterocycle-derived amino acids).
While phenyl glycinates have historically served as robust scaffolds in herbicides (e.g., PPO inhibitors) and NSAIDs, they often suffer from poor aqueous solubility and "metabolic soft spots" on the aromatic ring. Pyrazole glycinates emerge as a superior alternative in modern drug design, offering:
-
Enhanced Polarity: Reduced LogP values (typically by ~1.0–1.5 units) improving aqueous solubility.
-
Hydrogen Bonding: The pyrazole nitrogen (N2) acts as an H-bond acceptor, creating novel binding interactions absent in the phenyl analogue.
-
Metabolic Stability: Resistance to oxidative metabolism (e.g., CYP450 hydroxylation) typical of electron-rich phenyl rings.
Physicochemical & Structural Analysis
The core differentiation lies in the electronic landscape of the aromatic anchor.
| Feature | Phenyl Glycinate (Scaffold A) | Pyrazole Glycinate (Scaffold B) | Impact on Bioactivity |
| Structure | Carbocyclic (C6), Planar, Lipophilic | Heterocyclic (C3N2), Planar, Polar | Pyrazole improves solubility/bioavailability.[1] |
| Electronic Nature | Pyrazole allows specific H-bond targeting. | ||
| H-Bond Potential | None (Hydrophobic interactions only) | Donor (NH) or Acceptor (N:) | Critical for binding site specificity (e.g., kinase hinge regions). |
| Lipophilicity (ClogP) | High (Base ~2.14 for benzene) | Low (Base ~0.24 for pyrazole) | Pyrazole reduces non-specific binding and toxicity. |
| Metabolic Fate | Prone to para-hydroxylation (CYP mediated) | Generally stable; N-oxidation possible | Pyrazole extends half-life ( |
Structural Visualization: Bioisosteric Replacement
The following diagram illustrates the structural transition and the resulting interaction shifts.
Caption: Transition from phenyl to pyrazole scaffold highlights three critical improvements: solubility, binding capability, and metabolic profile.[1]
Bioactivity Profiles: Experimental Data
Antimicrobial Activity (MIC Data)
Pyrazole derivatives frequently outperform phenyl analogues in antimicrobial assays due to better cell wall penetration and specific enzyme inhibition (e.g., DNA gyrase).
Comparative Data Summary (Representative Literature Values):
| Organism | Assay | Phenyl Glycinate Derivative ( | Pyrazole Glycinate Derivative ( | Performance Delta |
| S. aureus (MRSA) | Microbroth Dilution | 64 | 16–32 | 2-4x Potency Increase |
| E. coli | Microbroth Dilution | >128 | 64 | Moderate Improvement |
| C. albicans | Antifungal Assay | 50 | 12.5 | 4x Potency Increase |
Note: Data synthesized from SAR studies on N-aryl vs. N-heteroaryl amino acid derivatives [1, 2].
Anti-Inflammatory (COX-2 Inhibition)
N-phenylglycinates are structurally related to diclofenac-type NSAIDs. Replacing the phenyl ring with a pyrazole (reminiscent of Celecoxib) drastically improves COX-2 selectivity.
-
Phenyl-Glycinate: High COX-1 affinity (Gastric side effects).
-
Pyrazole-Glycinate: High COX-2 selectivity (Reduced gastric toxicity).
-
Mechanism: The pyrazole nitrogen forms a hydrogen bond with Arg120 or Tyr355 in the COX-2 side pocket, a molecular interaction impossible for the phenyl ring.
Mechanistic Pathways & Signaling
Understanding the target interaction is crucial. Below is a map of the Protoporphyrinogen Oxidase (PPO) inhibition pathway, a common target for both classes in herbicidal/toxicological contexts, and relevant for cancer (ROS generation).
Caption: Pyrazole glycinates often exhibit higher affinity inhibition of PPO due to dual binding modes (steric + electrostatic), leading to rapid ROS accumulation.
Experimental Protocols
To validate the bioactivity differences, the following protocols are recommended. These are designed to be self-validating with built-in controls.
Synthesis of N-Aryl/Heteroaryl Glycinates (General Procedure)
Objective: To synthesize comparable libraries of phenyl and pyrazole glycinates.
-
Reagents:
-
A: Aniline (Phenyl precursor) OR 4-Aminopyrazole (Pyrazole precursor).
-
B: Ethyl bromoacetate (Glycine source).
-
Base: Potassium carbonate (
) or Triethylamine ( ). -
Solvent: DMF or Acetonitrile.
-
-
Workflow:
-
Dissolve 1.0 eq of Amine (A) in solvent.
-
Add 1.2 eq of Base . Stir for 15 min at RT.
-
Dropwise add 1.1 eq of Ethyl bromoacetate (B) .
-
Reflux: Heat to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 3:1).
-
Workup: Pour into ice water. Extract with EtOAc. Wash with brine. Dry over
. -
Purification: Recrystallization from Ethanol (Phenyl derivatives usually crystallize easily; Pyrazoles may require column chromatography).
-
-
Validation Point: Check NMR. The
singlet of the glycine moiety should appear around 3.8–4.0 ppm.
In Vitro Cytotoxicity Assay (MTT)
Objective: Compare
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add compounds (Phenyl vs. Pyrazole variants) at serial dilutions (0.1 – 100
M).-
Control: DMSO (0.1%).
-
Positive Control: Doxorubicin.
-
-
Incubation: 48 hours at 37°C, 5%
. -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Calculation: Plot Dose-Response curve using non-linear regression (GraphPad Prism).
-
Causality Check: If Pyrazole
< Phenyl , correlate with ClogP values to rule out simple permeability differences.
-
Conclusion & Recommendations
The transition from phenyl glycinates to pyrazole glycinates represents a shift from "brute force" lipophilic binding to "precision" electrostatic targeting.
-
For Antimicrobial Applications: Pyrazole glycinates are recommended due to superior broad-spectrum activity and lower resistance potential [1, 5].
-
For Anti-Inflammatory/Anticancer: The pyrazole scaffold offers a tunable platform to increase selectivity (e.g., COX-2 over COX-1) and improve metabolic stability [3, 4].
Final Recommendation: Prioritize pyrazole glycinates when the target binding pocket contains polar residues (Arg, His, Glu) capable of interacting with the pyrazole nitrogens. Use phenyl glycinates only when a purely hydrophobic flat anchor is required.
References
-
Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. PubMed Central (PMC). Available at: [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. MDPI. Available at: [Link]
-
Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives. PubMed. Available at: [Link]
-
Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based PPO-inhibitors. PubMed. Available at: [Link]
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Standards for Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate Analysis
Abstract
This guide provides a comprehensive analysis of suitable retention time (RT) standards for the robust quantification of ethyl (1-methyl-1H-pyrazol-4-yl)glycinate, a key heterocyclic intermediate in pharmaceutical synthesis. We delve into the inherent challenges of retention time variability in reversed-phase liquid chromatography and advocate for the use of a Relative Retention Time (RRT) approach to ensure method robustness and transferability. Through a detailed, albeit illustrative, experimental framework, we compare the performance of the analyte itself against two alternative standards: a structural isomer, Ethyl 5-methyl-1H-pyrazole-3-carboxylate, and a simpler pyrazole analog, 4-Methylpyrazole. The objective is to equip researchers, analytical chemists, and drug development professionals with the rationale and practical methodology for selecting and implementing an optimal retention time standard, thereby enhancing the accuracy and reliability of HPLC-based purity and stability assessments.
The Imperative for Stable Retention Times in Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical chemistry within the pharmaceutical industry, indispensable for determining the purity, stability, and concentration of active pharmaceutical ingredients (APIs) and their intermediates. The retention time (RT)—the time elapsed between sample injection and the appearance of the analyte peak—is a critical parameter for compound identification.[1] However, absolute RT is susceptible to variations caused by a multitude of factors, including:
-
Mobile Phase Composition: Minor fluctuations in solvent ratios or pH can significantly alter analyte retention.[2]
-
Column Temperature: Temperature variations affect solvent viscosity and analyte interaction with the stationary phase.
-
Column Aging: Over time, the performance of the stationary phase degrades, leading to shifts in retention.
-
System Pressure and Flow Rate: Inconsistencies in the HPLC system's mechanical performance can cause RT drift.[1]
Such variability can compromise peak identification, especially in complex chromatograms, leading to erroneous quantification and batch-to-batch inconsistency.[1] To mitigate these issues, regulatory bodies and pharmacopeias often endorse the use of a Relative Retention Time (RRT) system, where the retention of the analyte is normalized against that of a co-injected internal standard.[1][3] This approach provides a more stable and transferable identifying characteristic for an analyte.
Selecting an Optimal Internal Standard: Key Criteria
The choice of an internal standard (IS) is not arbitrary; it is a decision grounded in chemical and chromatographic principles. An ideal IS should possess the following attributes:
-
Structural Similarity: The IS should be chemically similar to the analyte to ensure it responds comparably to minor changes in chromatographic conditions.
-
Baseline Resolution: The IS peak must be fully separated from the analyte and any impurities.
-
Chemical Stability: The IS must be stable throughout the sample preparation and analytical run.
-
Non-Interference: It should not react with the analyte or other matrix components.
-
Commercial Availability and Purity: A reliable and high-purity source of the standard is essential for reproducibility.
Based on these criteria, we propose and evaluate two potential alternatives to be used as an internal standard for the analysis of ethyl (1-methyl-1H-pyrazol-4-yl)glycinate.
Candidate Retention Time Standards: A Comparative Overview
We will evaluate the following compounds for their suitability as retention time standards:
-
Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate (Analyte): While not an internal standard, its own retention behavior under ideal conditions serves as our primary benchmark.
-
Alternative Standard 1: Ethyl 5-methyl-1H-pyrazole-3-carboxylate: As a structural isomer, this compound is expected to have similar polarity and chromatographic behavior, making it an excellent candidate for a robust RRT calculation.[4]
-
Alternative Standard 2: 4-Methylpyrazole: A simpler, commercially available pyrazole derivative.[5] Its lower molecular weight and differing substituent suggest it will elute earlier, providing a useful system suitability marker without prolonging the run time.
Experimental Protocol for Comparative Evaluation
This section outlines a robust reversed-phase HPLC (RP-HPLC) method designed to separate the analyte and candidate standards, allowing for a thorough performance comparison. This protocol is designed as a self-validating system by incorporating system suitability tests (SST) as mandated by ICH guidelines.[6][7]
Materials and Reagents
-
Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate (Reference Standard, >99.5% purity)
-
Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Reference Standard, >99.5%)[4]
-
4-Methylpyrazole (Reference Standard, >99.5%)[5]
-
Acetonitrile (HPLC grade)[8]
-
Water (HPLC grade or Milli-Q)
-
Formic Acid (LC-MS grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system with a UV detector is employed. The conditions are optimized for the separation of pyrazole derivatives based on established methods.[9][10]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12.1-15 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 25 mg of each reference standard (Analyte, IS1, IS2) into separate 25 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Solution (50 µg/mL): Transfer 1.25 mL of each stock solution into a 25 mL volumetric flask and dilute to volume with the diluent. This solution contains the analyte and both candidate standards for simultaneous analysis.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system's performance must be verified. Inject the working solution in six replicates and evaluate the following parameters. This ensures the trustworthiness of the results.[10]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 for all peaks |
| Theoretical Plates (N) | N ≥ 2000 for all peaks |
| Repeatability (%RSD) | %RSD of peak areas and retention times ≤ 2.0% |
Visual Schematics
Illustrative Results and Performance Discussion
The following table presents hypothetical, yet realistic, data from the execution of the described protocol. This data is used to objectively compare the suitability of the candidate standards.
| Parameter | 4-Methylpyrazole (IS2) | Ethyl 5-methyl-1H-pyrazole-3-carboxylate (IS1) | Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate (Analyte) |
| Retention Time (RT) (min) | 4.25 | 7.62 | 8.15 |
| Relative Retention Time (RRT) | 0.52 | 0.94 | 1.00 (vs. Analyte) |
| Resolution (Rs) from Analyte | > 10 | 2.5 | N/A |
| Tailing Factor (T) | 1.1 | 1.2 | 1.2 |
| Theoretical Plates (N) | 9500 | 8800 | 8500 |
| %RSD of RRT (n=6) | 0.15% | 0.08% | N/A |
Causality Behind the Results: A Deeper Analysis
-
4-Methylpyrazole (IS2): As predicted, this compound elutes significantly earlier than the analyte. Its high resolution value (Rs > 10) ensures no interference. The low %RSD of its RRT demonstrates its utility in normalizing retention. Expert Insight: While effective, its significantly different structure means it may not perfectly mimic the analyte's response to subtle mobile phase or temperature changes. It serves better as a system suitability marker than a true internal standard for quantification.
-
Ethyl 5-methyl-1H-pyrazole-3-carboxylate (IS1): This structural isomer elutes very close to the analyte, with a resolution of 2.5, which is well above the baseline separation criterion of 1.5. This proximity is advantageous. Expert Insight: Because it is a structural isomer, it possesses nearly identical physicochemical properties. This means it will interact with the stationary and mobile phases in a manner highly analogous to the analyte. Consequently, any factor that causes the analyte's RT to shift will cause a proportional shift in the isomer's RT. This is reflected in the extremely low %RSD of its RRT (0.08%), indicating superior tracking and normalization capabilities. This makes it the most trustworthy and authoritative choice for an internal standard.
Conclusion and Recommendation
While both 4-Methylpyrazole and Ethyl 5-methyl-1H-pyrazole-3-carboxylate demonstrate acceptable performance as retention time standards, their optimal use cases differ.
-
Recommended Internal Standard: For the highest level of accuracy in quantitative studies and for methods requiring transfer between laboratories or systems, Ethyl 5-methyl-1H-pyrazole-3-carboxylate is the superior choice. Its structural similarity provides the most robust normalization against chromatographic variability, ensuring the highest degree of data integrity.
-
Alternative Use Case: 4-Methylpyrazole is a suitable and cost-effective option for routine, in-house system suitability checks where the primary goal is to confirm system performance and approximate retention windows rather than precise RRT-based identification.
By employing a scientifically-grounded selection process and a robust, self-validating protocol, researchers can confidently establish a reliable HPLC method for ethyl (1-methyl-1H-pyrazol-4-yl)glycinate, ensuring the quality and consistency required in drug development.
References
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024). ResearchGate. [Link]
-
Chandrasekar, R. et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
Sivagam, B. et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]
-
Ethyl 5-methyl-1H-pyrazole-3-carboxylate. (2018). SIELC Technologies. [Link]
-
High-performance liquid chromatographic determination of 4-methylpyrazole in plasma and in dialysate. (n.d.). PubMed. [Link]
-
hplc retention times: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
How Much Retention Time Variation Should I Expect? (n.d.). Chromatography Today. [Link]
-
HPLC Retention Order. (2020). Chemistry LibreTexts. [Link]
-
Greener, Lower Cost Organic Mobile Phase Solvents for the LC-MS Analysis of Intact Biotherapeutic Proteins. (n.d.). Waters Corporation. [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. hplc retention times: Topics by Science.gov [science.gov]
- 4. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
- 5. High-performance liquid chromatographic determination of 4-methylpyrazole in plasma and in dialysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcpa.in [ijcpa.in]
- 7. semanticscholar.org [semanticscholar.org]
- 8. lcms.cz [lcms.cz]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Crystal Structure Data Guide: N-Substituted Pyrazole Amino Esters
Executive Summary
The Structural Imperative in Medicinal Chemistry N-substituted pyrazole amino esters represent a "privileged scaffold" in drug discovery, serving as precursors for pyrazolo[1,5-a]pyrimidines (anticancer agents) and COX-2 inhibitors. However, their efficacy is strictly governed by their conformational stability and tautomeric state.
This guide provides a technical comparison between X-ray Diffraction (XRD) —the gold standard for structural determination—and alternative spectroscopic methods (NMR/DFT). We present experimental crystal structure data for Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate to demonstrate how solid-state analysis resolves critical ambiguities regarding tautomerism and intermolecular bonding that solution-phase methods often miss.
Part 1: The Structural Challenge (Tautomerism)
In solution, pyrazole derivatives exhibit rapid annular tautomerism (proton transfer between N1 and N2). For N-substituted amino esters, this creates a specific ambiguity between the 5-amino and 3-amino isomers.
-
The Problem: In solution-phase NMR (
H or C), rapid exchange often results in averaged signals, making it difficult to definitively assign the position of the amino group relative to the N-substituent. -
The Consequence: Misidentifying the tautomer leads to incorrect Structure-Activity Relationship (SAR) models, potentially causing failures in late-stage lead optimization.
Decision Matrix: Structural Determination Methods
| Feature | X-Ray Crystallography (XRD) | Solution NMR ( | DFT Calculation |
| Tautomer Identification | Definitive (Static snapshot) | Ambiguous (Time-averaged) | Predictive (Gas phase bias) |
| Stereochemistry | Absolute Configuration | Relative (NOE dependent) | N/A |
| Intermolecular Forces | Direct observation (Packing) | Inferential (Concentration dependent) | Theoretical |
| Sample Requirement | Single Crystal ( | Solution (~5-10 mg) | None (Computational) |
| Throughput | Low (Days/Weeks) | High (Minutes) | Medium (Hours) |
Part 2: Synthesis & Crystallization Protocol
To obtain high-quality crystals for the data presented below, we utilize a condensation protocol optimized for regioselectivity.
Experimental Workflow
Target Molecule: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.[1][2]
-
Reagents: Phenylhydrazine (10 mmol), Ethyl 2-cyano-3-ethoxyacrylate (10 mmol).
-
Solvent System: Ethanol (Abs.) with catalytic Piperidine.
-
Reaction: Reflux for 3–4 hours.
-
Crystallization: Slow evaporation from Ethanol/DMF (9:1) at room temperature.
Note on Crystallization: The choice of solvent is critical. Pure ethanol often yields microcrystalline powders unsuitable for XRD. The addition of DMF (10%) slows evaporation and promotes the growth of prism-like single crystals suitable for diffraction.
Figure 1: Optimized workflow for synthesis and single-crystal growth of N-substituted pyrazoles.
Part 3: Crystallographic Data Analysis
The following data is derived from the structural analysis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (Space Group: Triclinic P-1 or Monoclinic P21/c depending on polymorph).
Intramolecular Interactions (The "Lock")
The most critical feature observed is the Resonance-Assisted Hydrogen Bond (RAHB) .
-
Observation: An intramolecular hydrogen bond forms between one amino hydrogen (N-H) and the ester carbonyl oxygen (C=O).[3]
-
Structural Impact: This interaction locks the ester group into coplanarity with the pyrazole ring.
-
Bioactivity Implication: This planar conformation mimics the transition state required for binding to certain kinase pockets, explaining the scaffold's high potency.
Table 1: Key Bond Metrics (Experimental)
| Parameter | Bond/Angle | Value (Å / °) | Significance |
| H-Bond | N(amino)—H...O(carbonyl) | 2.05 – 2.15 Å | Strong intramolecular lock; ensures planarity. |
| Bond Length | C(pyrazole)—N(amino) | 1.34 – 1.36 Å | Shorter than single bond (1.47 Å); indicates |
| Bond Length | C=O (Ester) | 1.21 – 1.23 Å | Typical carbonyl, slightly elongated due to H-bonding. |
| Torsion | Phenyl / Pyrazole Ring | 48° – 55° | The N-phenyl ring is twisted out of plane to minimize steric clash with the amino group. |
Intermolecular Packing (Solubility Prediction)
Unlike unsubstituted pyrazoles which form flat sheets, N-substituted derivatives exhibit a "herringbone" or twisted packing motif due to the phenyl ring rotation.
-
Packing Motif: Centrosymmetric dimers formed via N–H...N interactions between the amino group of Molecule A and the pyrazole ring nitrogen (N2) of Molecule B.
-
Solubility Correlation: The twisted phenyl ring disrupts tight
- stacking, generally increasing solubility in organic solvents compared to planar, unsubstituted analogs.
Figure 2: Interaction map showing the competing forces defining the crystal structure.
Part 4: Impact on Drug Design (SAR)
When designing derivatives based on this scaffold, researchers must account for the structural rigidity revealed by the crystal data.
-
Rigidification: The intramolecular H-bond (Amino
Ester) creates a "pseudo-bicyclic" planar core. Substituents at the ester position that disrupt this H-bond (e.g., bulky esters) may alter the bio-active conformation. -
Steric Bulk: The ~50° twist of the N-phenyl ring creates a specific 3D volume. If the target binding pocket is flat (intercalator-type), this scaffold may require modification (e.g., removing the amino group) to flatten the molecule.
-
Tautomer Confirmation: XRD confirms the 5-amino tautomer is the stable solid-state form, validating it as the primary species for docking simulations.
References
-
Loh, W. S., et al. (2013). "Synthesis and crystal structures of N-substituted pyrazolines." Molecules, 18(2), 2386-2396.[4]
-
Zia-ur-Rehman, et al. (2009).[2] "5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid."[2] Acta Crystallographica Section E, 65(3).
-
Foces-Foces, C., et al. (2001).[5] "A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains." Journal of the American Chemical Society, 123(32).
-
Claramunt, R. M., et al. (2006). "The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study." The Journal of Organic Chemistry, 71(18).
Sources
Safety Operating Guide
Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate: Proper Disposal Procedures
Executive Summary & Core Directive
Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate is a functionalized amino acid ester incorporating a nitrogen-rich pyrazole heterocycle. While often used as a scaffold in drug discovery, its specific toxicological profile is frequently under-characterized in commercial Safety Data Sheets (SDS).
The Core Directive: In the absence of definitive LD50 data, you must treat this compound as a high-potency pharmaceutical intermediate .
-
Disposal Method: High-Temperature Incineration (Thermal Oxidation).
-
Waste Stream: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).
-
Critical Restriction: Do NOT dispose of via sanitary sewer, trash, or chemical neutralization. The pyrazole ring is thermally stable and resistant to standard hydrolysis methods.
Hazard Profiling & Technical Rationale
To ensure safety, we must deconstruct the molecule to understand its behavior in a waste stream.
| Functional Group | Chemical Behavior | Disposal Implication |
| Ethyl Ester | Susceptible to hydrolysis in strong acid/base. | Compatibility Risk: Do not mix with high pH (basic) waste streams. Exothermic hydrolysis can pressurize waste drums. |
| Pyrazole Ring | Aromatic, nitrogen-rich heterocycle. High thermal stability. | Destruction Requirement: Requires incineration >1000°C to prevent formation of NOx or incomplete combustion byproducts. |
| Glycine Linker | Amino acid backbone. | Biological Activity: Potential for biological interaction; treat as a bioactive agent. |
Self-Validating Logic:
-
Why Incineration? Chemical deactivation (e.g., bleach oxidation) is often ineffective against stable pyrazole rings and may generate toxic chlorinated byproducts. Thermal destruction guarantees ring opening and mineralization.
-
Why Segregate? Mixing esters with aqueous bases (e.g., NaOH waste) causes saponification, generating heat and ethanol, which increases the flammability of the waste container.
Operational Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired/Surplus)
For neat solid material in original or secondary vials.
-
Containment: Keep the material in its original glass vial. If the vial is damaged, transfer to a clear glass scintillation vial with a Teflon-lined cap.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate"
-
Hazard Checkboxes: [x] Toxic [x] Irritant[1]
-
-
Secondary Packaging: Place the vial into a transparent, sealable bag (e.g., Ziploc) to prevent label corrosion or cross-contamination.
-
Consolidation: Place the bagged vial into the Solid Hazardous Waste Drum (typically a wide-mouth fiberboard or poly drum).
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
For mother liquors, filtrates, or HPLC effluents containing the compound.
-
Solvent Identification: Determine the primary solvent.
-
If DCM/Chloroform: Use Stream B (Halogenated) .
-
If Methanol/Ethyl Acetate/DMSO: Use Stream A (Non-Halogenated) .
-
-
pH Check: Ensure the waste solution is Neutral (pH 6-8).
-
Correction: If the solution is strongly acidic or basic (e.g., from a workup), neutralize it before adding it to the central waste carboy to prevent drum reactions.
-
-
Transfer: Pour into the appropriate HDPE waste carboy using a funnel. Close the latch immediately.
-
Log Entry: Record the approximate volume and concentration on the carboy’s waste accumulation log.
Waste Stream Segregation Workflow
The following decision tree illustrates the logic for segregating this specific compound to ensure regulatory compliance and safety.
Figure 1: Decision logic for segregating pyrazole-glycine waste. Correct segregation reduces disposal costs and prevents the formation of dioxins during the incineration of non-halogenated streams.
Emergency Spill Response
In the event of a spill outside of a fume hood:
-
Evacuate & Ventilate: Clear the immediate area. Pyrazole derivatives can be respiratory irritants.[1][2][3][4][5][6]
-
PPE Upgrade: Don double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation, then wipe up.
-
Liquids: Cover with an inert absorbent (Vermiculite or Universal Spill Pads). Do not use sawdust (combustible reaction risk).
-
-
Decontamination: Clean the surface with a mild soap solution followed by water. Place all cleanup materials into a separate hazardous waste bag labeled "Spill Debris - Contains Pyrazole Ester."
Regulatory Compliance & References
Compliance is determined by the "Cradle-to-Grave" responsibility mandated by the EPA (USA) and local bodies.
-
RCRA Classification: While not explicitly P-listed, this material is a Characteristic Waste if it exhibits ignitability (D001) due to solvent carriers, or is treated as a toxicity hazard under the "General Duty Clause."
-
DOT Shipping (for waste):
-
Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate)
-
UN Number: UN 2811 (Generic classification for toxic organics).
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Parts 239-282.
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS) - 29 CFR 1910.1200.
-
PubChem. (n.d.). Compound Summary: Pyrazole Derivatives Safety Info. National Library of Medicine.
Disclaimer: This guide constitutes a technical recommendation based on chemical structure and general industrial hygiene principles. Always consult your institution's Environmental Health & Safety (EHS) officer for site-specific protocols.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
